molecular formula C16H19N5O2 B5511657 8-(imidazo[1,2-a]pyrimidin-2-ylcarbonyl)-2-methyl-2,8-diazaspiro[4.5]decan-3-one

8-(imidazo[1,2-a]pyrimidin-2-ylcarbonyl)-2-methyl-2,8-diazaspiro[4.5]decan-3-one

Cat. No.: B5511657
M. Wt: 313.35 g/mol
InChI Key: KTOAXXZKVOQAFB-UHFFFAOYSA-N
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Description

8-(imidazo[1,2-a]pyrimidin-2-ylcarbonyl)-2-methyl-2,8-diazaspiro[4.5]decan-3-one is a useful research compound. Its molecular formula is C16H19N5O2 and its molecular weight is 313.35 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 313.15387487 g/mol and the complexity rating of the compound is 503. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiviral Activity

Imidazo[1,2-a]pyridine derivatives have been designed and tested as antiviral agents, specifically targeting rhinovirus. The construction of the imidazo ring from aminopyridine and the development of a new Horner−Emmons reagent for direct incorporation of methyl vinylcarboxamide are key steps in the synthesis process. These compounds have shown potential in inhibiting viral replication, emphasizing the structural importance of the imidazo ring in antiviral research (Hamdouchi et al., 1999).

Anthelmintic Properties

Isomeric imidazo[1,2-alpha]pyridine-2-carbamates have been synthesized and evaluated for their anthelmintic efficacy. These compounds demonstrate the versatility of imidazo derivatives in developing potential treatments against parasitic infections, although none matched the potency of methyl 6-(phenylsulfinyl)imidazo[1,2-alpha]pyridine-2-carbamate in this specific study (Bochis et al., 1981).

Antineoplastic Activity

A series of substituted benzimidazole condensed ring systems, including imidazo[1,2-a]pyrimidine derivatives, were synthesized and tested for their antineoplastic (anti-cancer) activity. Certain compounds showed variable degrees of activity against various cancer cell lines, highlighting the potential of these derivatives in cancer research (Abdel-Hafez, 2007).

Antiulcer Activity

Imidazo[1,2-a]pyridines substituted at the 3-position have been synthesized as potential antisecretory and cytoprotective agents for treating ulcers. Despite lacking significant antisecretory activity in some tests, several compounds showed promising cytoprotective properties, indicating their potential as antiulcer agents (Starrett et al., 1989).

TARP γ-8 Selective AMPAR Negative Modulators

Research into selective negative modulators of AMPARs associated with TARP γ-8 has led to the discovery of imidazo[1,2-a]pyrazines and pyrazolo[1,5-c]pyrimidines. These compounds have shown promise in seizure protection models, highlighting their potential in treating neurological disorders (Savall et al., 2018).

Anticancer and Antidiabetic Applications

Spirothiazolidine analogs have been investigated for their anticancer and antidiabetic potential, with several compounds showing significant activity against cancer cell lines and therapeutic indices for alpha-amylase and alpha-glucosidase inhibitors. This research demonstrates the broad therapeutic applications of imidazo[1,2-a]pyrimidin-2-ylcarbonyl derivatives in treating chronic diseases (Flefel et al., 2019).

Safety and Hazards

As with any chemical compound, the safety and hazards associated with this compound would depend on its specific properties. It’s always important to handle chemical compounds with care and to follow appropriate safety protocols .

Future Directions

The future research directions for this compound could potentially include further studies into its biological activity, as well as the development of synthesis methods that are more efficient or environmentally friendly .

Properties

IUPAC Name

8-(imidazo[1,2-a]pyrimidine-2-carbonyl)-2-methyl-2,8-diazaspiro[4.5]decan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O2/c1-19-11-16(9-13(19)22)3-7-20(8-4-16)14(23)12-10-21-6-2-5-17-15(21)18-12/h2,5-6,10H,3-4,7-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTOAXXZKVOQAFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2(CCN(CC2)C(=O)C3=CN4C=CC=NC4=N3)CC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.